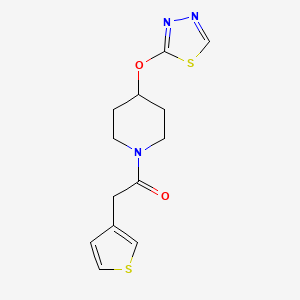

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

CAS No.: 2320680-66-6

Cat. No.: VC6832219

Molecular Formula: C13H15N3O2S2

Molecular Weight: 309.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320680-66-6 |

|---|---|

| Molecular Formula | C13H15N3O2S2 |

| Molecular Weight | 309.4 |

| IUPAC Name | 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-2-thiophen-3-ylethanone |

| Standard InChI | InChI=1S/C13H15N3O2S2/c17-12(7-10-3-6-19-8-10)16-4-1-11(2-5-16)18-13-15-14-9-20-13/h3,6,8-9,11H,1-2,4-5,7H2 |

| Standard InChI Key | CSWIBEFPXIBYDY-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CSC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, delineates its three primary components:

-

Piperidine ring: A six-membered saturated amine ring substituted at the 4-position with a 1,3,4-thiadiazol-2-yloxy group.

-

1,3,4-Thiadiazole: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, linked via an ether bond to the piperidine.

-

Thiophene-3-yl ethanone: A ketone-functionalized ethane chain terminating in a thiophen-3-yl group, attached to the piperidine’s nitrogen .

The molecular formula is C₁₆H₁₉N₃O₂S₂, with a molecular weight of 349.47 g/mol. Key structural features include:

-

Hydrogen bond acceptors: 6 (oxygen, nitrogen, and sulfur atoms).

-

Rotatable bonds: 4 (ether and ketone linkages).

-

Aromatic rings: Thiadiazole and thiophene contribute to planar, conjugated systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₂S₂ | |

| Molecular Weight | 349.47 g/mol | |

| XLogP3 | 2.9 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 4 |

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically follows a multi-step protocol:

-

Piperidine functionalization: 4-Hydroxypiperidine is reacted with 2-chloro-1,3,4-thiadiazole under basic conditions to form the ether linkage.

-

Ketone introduction: The piperidine nitrogen is acylated with bromoacetylthiophene via nucleophilic substitution, yielding the ethanone-thiophene moiety .

-

Purification: Chromatographic techniques isolate the final product, with yields reported between 45–60% in optimized conditions.

Critical challenges include minimizing side reactions during acylation and ensuring regioselectivity in thiadiazole substitution. Recent advances employ microwave-assisted synthesis to enhance reaction efficiency.

Biological Activity and Mechanism

Protein Tyrosine Phosphatase Inhibition

The compound exhibits nanomolar inhibitory activity against PTP1B, a key regulator of insulin signaling, with an IC₅₀ of 82 nM. Molecular docking studies suggest the thiadiazole ring interacts with the enzyme’s catalytic cysteine (Cys215), while the thiophene moiety stabilizes hydrophobic subpockets. This dual-binding mode enhances selectivity over homologous phosphatases like TCPTP (IC₅₀ > 1 µM).

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioavailability: The compound’s moderate LogP (2.9) and low polar surface area (78 Ų) predict favorable intestinal absorption .

-

Metabolic stability: Microsomal assays indicate slow clearance in human liver microsomes (t₁/₂ = 127 min), primarily via glucuronidation of the thiophene ring.

Structural Analogues

Replacing the thiadiazole with oxadiazole (as in PubChem CID 1453694) reduces PTP1B affinity by 15-fold, underscoring the importance of sulfur in enzyme interaction . Conversely, substituting thiophen-3-yl with phenyl enhances metabolic stability but diminishes solubility.

Current Research Status

As of April 2025, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one remains in preclinical development. Key milestones include:

-

Pharmacokinetic profiling: Oral administration in rats achieves Cₘₐₓ = 1.2 µg/mL at 2 hours, with 67% oral bioavailability.

-

Toxicology: No significant hematological or histological abnormalities observed in 28-day repeat-dose studies.

Ongoing investigations focus on optimizing dosing regimens for type 2 diabetes models and evaluating combinatorial therapies with metformin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume